molecular formula C14H11ClN2O3S2 B11066048 5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide

5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B11066048
M. Wt: 354.8 g/mol
InChI Key: DAKHMUKXJVMHLS-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a thiophene ring, a sulfonamide group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the sulfonamide group. The oxazole moiety is then attached through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE
  • 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-ACETAMIDE

Uniqueness

5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore with various biological activities.

This detailed article provides a comprehensive overview of 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H11ClN2O3S2

Molecular Weight

354.8 g/mol

IUPAC Name

5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H11ClN2O3S2/c1-9-16-8-12(20-9)10-2-4-11(5-3-10)17-22(18,19)14-7-6-13(15)21-14/h2-8,17H,1H3

InChI Key

DAKHMUKXJVMHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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